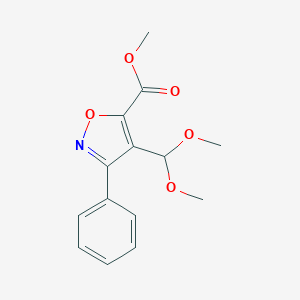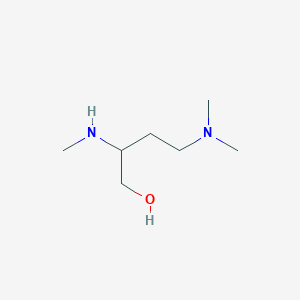
4-(Dimethylamino)-2-(methylamino)butan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2-(methylamino)butan-1-OL, also known as DMBA, is a chiral amine that has been widely used in various fields of scientific research. DMBA is a versatile compound that can be synthesized through a variety of methods and has a wide range of applications in scientific research.
Mechanism Of Action
The mechanism of action of 4-(Dimethylamino)-2-(methylamino)butan-1-OL is not fully understood, but it is believed to act as a weak base and a proton acceptor. 4-(Dimethylamino)-2-(methylamino)butan-1-OL can form hydrogen bonds with various functional groups, such as carboxylic acids and alcohols, and can also form ion pairs with various cations, such as sodium and potassium.
Biochemical And Physiological Effects
4-(Dimethylamino)-2-(methylamino)butan-1-OL has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase, inhibition of monoamine oxidase, and enhancement of the release of neurotransmitters. 4-(Dimethylamino)-2-(methylamino)butan-1-OL has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
4-(Dimethylamino)-2-(methylamino)butan-1-OL has several advantages for lab experiments, including its versatility, ease of synthesis, and low cost. However, 4-(Dimethylamino)-2-(methylamino)butan-1-OL also has several limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for the use of 4-(Dimethylamino)-2-(methylamino)butan-1-OL in scientific research. One potential area of research is the development of new synthetic methods for 4-(Dimethylamino)-2-(methylamino)butan-1-OL. Another potential area of research is the study of the mechanism of action of 4-(Dimethylamino)-2-(methylamino)butan-1-OL and its potential use as a therapeutic agent for various diseases. Additionally, 4-(Dimethylamino)-2-(methylamino)butan-1-OL could be used as a tool for studying the structure and function of various biomolecules, such as enzymes and receptors.
Synthesis Methods
4-(Dimethylamino)-2-(methylamino)butan-1-OL can be synthesized through a variety of methods, including catalytic reduction of the corresponding imine, reductive amination of 4-(dimethylamino)butanone, and Mannich reaction of formaldehyde, dimethylamine, and methylamine. The most common method for synthesizing 4-(Dimethylamino)-2-(methylamino)butan-1-OL is through the Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and methylamine in the presence of a suitable catalyst.
Scientific Research Applications
4-(Dimethylamino)-2-(methylamino)butan-1-OL has been used in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 4-(Dimethylamino)-2-(methylamino)butan-1-OL has been used as a chiral auxiliary for the asymmetric synthesis of various compounds. In biochemistry, 4-(Dimethylamino)-2-(methylamino)butan-1-OL has been used as a reagent for the analysis of amino acids and peptides. In pharmacology, 4-(Dimethylamino)-2-(methylamino)butan-1-OL has been used as a tool for studying the mechanism of action of various drugs.
properties
CAS RN |
189079-35-4 |
|---|---|
Product Name |
4-(Dimethylamino)-2-(methylamino)butan-1-OL |
Molecular Formula |
C7H18N2O |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
4-(dimethylamino)-2-(methylamino)butan-1-ol |
InChI |
InChI=1S/C7H18N2O/c1-8-7(6-10)4-5-9(2)3/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
KOHUGDXETQSBCV-UHFFFAOYSA-N |
SMILES |
CNC(CCN(C)C)CO |
Canonical SMILES |
CNC(CCN(C)C)CO |
synonyms |
1-Butanol,4-(dimethylamino)-2-(methylamino)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)

![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)

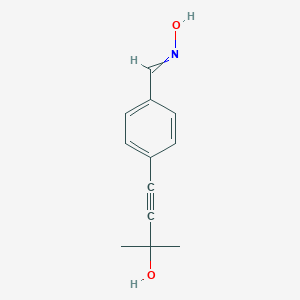
![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)
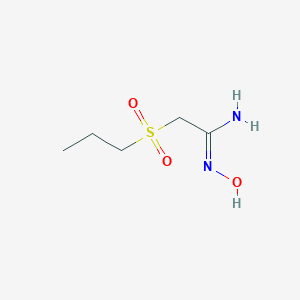
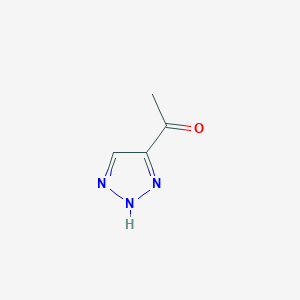

![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)
